N-tert-butyl-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, along with various functional groups such as tert-butyl, methanesulfonyl, and carboxamide.
Preparation Methods
The synthesis of N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a ring-closing metathesis reaction, where a dienyl sulfonamide undergoes cyclization to form the benzoxazepine ring.
Introduction of Functional Groups: The tert-butyl, methanesulfonyl, and carboxamide groups are introduced through various substitution reactions.
Chemical Reactions Analysis
N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Various substitution reactions can occur, especially at the functional groups.
Scientific Research Applications
N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other benzoxazepine derivatives:
5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: This compound has a similar benzoxazepine core but different functional groups, leading to distinct biological activities.
Indole Derivatives: While not structurally identical, indole derivatives share some biological activities with benzoxazepines and are also studied for their therapeutic potential.
Properties
Molecular Formula |
C16H24N2O4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-tert-butyl-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C16H24N2O4S/c1-11-6-7-13-12(10-11)18(23(5,20)21)9-8-14(22-13)15(19)17-16(2,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,17,19) |
InChI Key |
GVYBGNAQDOTUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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